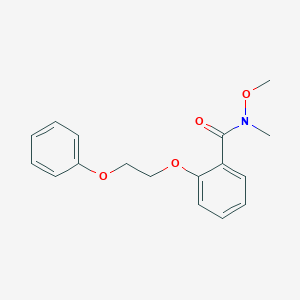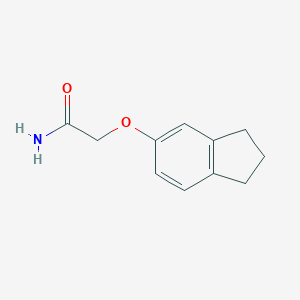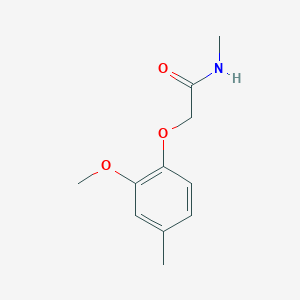
N-(2-methylphenyl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1H-benzimidazol-2-amine, also known as MBZP, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. MBZP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of N-(2-methylphenyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In cancer cells, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease. The exact mechanism of action of N-(2-methylphenyl)-1H-benzimidazol-2-amine in agriculture and material science is still under investigation.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to reduce the formation of beta-amyloid plaques in the brain, which are associated with cognitive decline. In agriculture, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of fungi by disrupting their cell membranes. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been used as a building block for the synthesis of materials with unique optical and electronic properties.
実験室実験の利点と制限
N-(2-methylphenyl)-1H-benzimidazol-2-amine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has a high purity and stability. It is also versatile and can be used in various fields of research. However, N-(2-methylphenyl)-1H-benzimidazol-2-amine has some limitations, including its low solubility in water and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-1H-benzimidazol-2-amine. In medicine, further studies are needed to explore its potential as a treatment for cancer and Alzheimer's disease. In agriculture, research is needed to develop more effective and environmentally friendly pesticides using N-(2-methylphenyl)-1H-benzimidazol-2-amine. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine can be used as a building block for the synthesis of new materials with unique properties, such as conducting polymers and luminescent materials. Overall, N-(2-methylphenyl)-1H-benzimidazol-2-amine has great potential for various scientific applications and is an exciting area of research.
合成法
N-(2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 2-methylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-aminobenzimidazole with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The synthesis of N-(2-methylphenyl)-1H-benzimidazol-2-amine is a complex process that requires careful control of the reaction conditions to obtain a high yield and purity.
科学的研究の応用
N-(2-methylphenyl)-1H-benzimidazol-2-amine has been studied for its potential applications in various scientific fields. In medicine, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. In agriculture, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have fungicidal properties and can be used as a pesticide to control plant diseases. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been used as a building block for the synthesis of novel materials with unique properties.
特性
製品名 |
N-(2-methylphenyl)-1H-benzimidazol-2-amine |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
N-(2-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H2,15,16,17) |
InChIキー |
SXLMEPQWOAXDAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)






![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)